

(1S)-(+)-10-Camphorsulfonic Acid: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (1S)-(+)-10-Camphorsulfonic acid

Cat. No.: B7805133

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CAS Number: 3144-16-9

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on **(1S)-(+)-10-Camphorsulfonic acid**. It provides a detailed overview of its chemical and physical properties, synthesis, and key applications, with a focus on its role as a chiral resolving agent. This document includes structured data tables for easy reference and detailed experimental protocols for practical application in the laboratory.

Core Properties and Specifications

(1S)-(+)-10-Camphorsulfonic acid, often abbreviated as (+)-CSA, is a strong organic acid derived from camphor.^[1] Its chiral nature makes it an invaluable tool in stereochemistry, particularly for the separation of enantiomers.^[1] It is a white crystalline solid that is soluble in water and various organic solvents.^[2]

Chemical and Physical Data

The following tables summarize the key quantitative data for **(1S)-(+)-10-Camphorsulfonic acid**.

Identifier	Value	Reference(s)
CAS Number	3144-16-9	[3][4]
Molecular Formula	C ₁₀ H ₁₆ O ₄ S	[3][4]
Molecular Weight	232.30 g/mol	[4][5]
IUPAC Name	[(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonic acid	[6]
Synonyms	(+)-Camphor-10-sulfonic acid, (+)-β-Camphorsulfonic acid, Reychler's acid	[1][3][7]
InChI Key	MIOPJNTWMNEORI- GMSG AONNSA-N	[5][6]
Canonical SMILES	CC1(C) [C@@H]2CC[C@@]1(C(=O)C 2)CS(=O)(=O)O	[3]

Property	Value	Reference(s)
Appearance	White crystalline solid/powder	[2][8][5]
Melting Point	196-200 °C (decomposes)	[2][5]
Optical Rotation [α] _{20/D}	+19.9° to +21° (c=2 in H ₂ O)	[5]
pKa	1.2	[1]
Solubility	Soluble in water and many organic solvents. Moderately soluble in chloroform.	[1][2][8]

Safety and Handling

(1S)-(+)-10-Camphorsulfonic acid is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust

mask. It is incompatible with strong bases and strong oxidizing agents.^[2]

Hazard Statement	Code	Reference(s)
May be corrosive to metals	H290	
Causes severe skin burns and eye damage	H314	^[3]
Causes serious eye damage	H318	^[3]

Synthesis of (1S)-(+)-10-Camphorsulfonic Acid

(1S)-(+)-10-Camphorsulfonic acid can be synthesized from the naturally occurring (+)-camphor through sulfonation. The following is a representative protocol adapted from the synthesis of the racemic mixture.^{[2][4]}

Experimental Protocol: Synthesis from (+)-Camphor

Materials:

- (+)-Camphor
- Concentrated Sulfuric Acid
- Acetic Anhydride
- Ether
- Glacial Acetic Acid (for recrystallization, optional)

Equipment:

- Three-necked, round-bottomed flask
- Stirrer with a Teflon® blade
- Dropping funnel

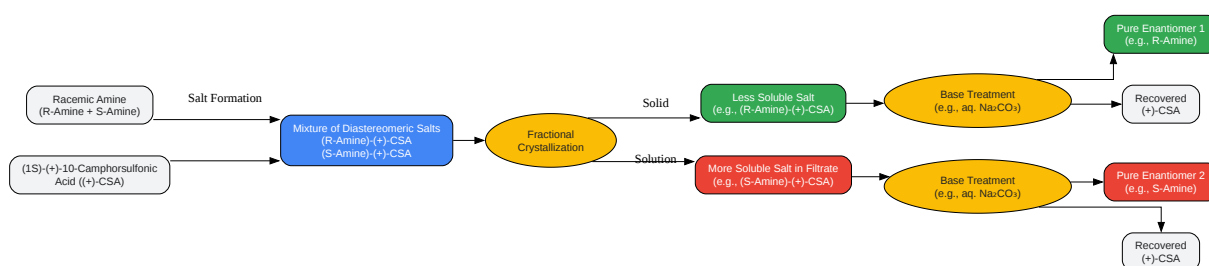
- Thermometer
- Ice-salt bath
- Suction filter
- Vacuum desiccator

Procedure:

- In a 3 L three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and thermometer, place 588 g of concentrated sulfuric acid.
- Cool the flask in an ice-salt bath and begin stirring.
- Slowly add 1216 g of acetic anhydride through the dropping funnel, ensuring the temperature does not exceed 20 °C. This addition may take 1-1.5 hours.^[4]
- Once the addition is complete, remove the dropping funnel and add 912 g of coarsely powdered (+)-camphor.^[4]
- Continue stirring until the camphor is completely dissolved.
- Stop stirring and allow the mixture to stand for at least 36 hours, during which the product will crystallize.^[4]
- Collect the crystalline **(1S)-(+)-10-Camphorsulfonic acid** by suction filtration and wash it with ether.^{[2][4]}
- Dry the product in a vacuum desiccator at room temperature. The expected yield is approximately 38-42%.^[4]
- (Optional) The product can be further purified by recrystallization from glacial acetic acid.^[4]

Applications in Asymmetric Synthesis and Chiral Resolution

The primary application of **(1S)-(+)-10-Camphorsulfonic acid** is as a chiral resolving agent for racemic mixtures of basic compounds, particularly amines.[1][9][4] The principle involves the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[3]



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Caption: General workflow for chiral resolution of a racemic amine using (+)-CSA.

Experimental Protocol: Chiral Resolution of (±)-trans-2,3-Diphenylpiperazine

This protocol provides a specific example of the chiral resolution of a racemic diamine.[4]

Materials:

- (±)-trans-2,3-Diphenylpiperazine
- **(1S)-(+)-10-Camphorsulfonic acid**

- Dichloromethane (CH_2Cl_2)
- 2M Sodium Carbonate (Na_2CO_3) aqueous solution
- Anhydrous Potassium Carbonate (K_2CO_3)
- Brine

Equipment:

- Stirring plate and stir bar
- Filtration apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- Salt Formation: In a suitable flask, combine (\pm)-trans-2,3-diphenylpiperazine (2.4 g, 10 mmol) and **(1S)-(+)-10-Camphorsulfonic acid** (4.65 g, 20 mmol) in 100 mL of dichloromethane.[\[4\]](#)
- Stir the mixture at 25 °C for 24 hours.[\[4\]](#)
- Isolation of the Less Soluble Diastereomeric Salt: Collect the resulting precipitate (the less soluble diastereomeric salt) by filtration.[\[4\]](#)
- Regeneration of the Enantiomer:
 - Suspend the collected precipitate in a mixture of dichloromethane and 2M aqueous Na_2CO_3 solution.
 - Stir until the solid completely dissolves.[\[4\]](#)
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer twice with dichloromethane.[\[4\]](#)

- Combine the organic extracts, wash with brine, and dry over anhydrous K_2CO_3 .^[4]
- Evaporate the solvent under reduced pressure to yield the enantiomerically enriched (R,R)-(+)-2,3-diphenylpiperazine. A 98% enantiomeric excess (ee) can be achieved.^[4]
- Work-up of the Filtrate (for the other enantiomer):
 - The filtrate from step 3 contains the more soluble diastereomeric salt, enriched in the (S,S)-enantiomer.
 - Concentrate the filtrate, and if a second precipitate forms, isolate it.
 - Treat the filtrate or the second precipitate with 2M aqueous Na_2CO_3 and extract with an organic solvent (e.g., diethyl ether) to recover the (S,S)-(-)-2,3-diphenylpiperazine.^[4]

Synthesis of Derivatives

(1S)-(+)-10-Camphorsulfonic acid serves as a starting material for the synthesis of various chiral reagents, such as (camphorsulfonyl)oxaziridines, which are used for asymmetric oxidations.



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Caption: Synthetic workflow for (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine.

Experimental Protocol: Synthesis of (+)-(1S)-10-Camphorsulfonamide

This protocol details the first two steps in the synthesis of (+)-(camphorylsulfonyl)oxaziridine.

Materials:

- **(1S)-(+)-10-Camphorsulfonic acid**

- Thionyl chloride (SOCl_2)
- Chloroform (CHCl_3)
- Ammonium hydroxide solution (reagent-grade)
- Methylene chloride (CH_2Cl_2)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Equipment:

- Two-necked, round-bottomed flasks
- Dropping funnel
- Reflux condenser
- Magnetic stirrer
- Mechanical stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Formation of Camphorsulfonyl Chloride:
 - To a 2 L two-necked, round-bottomed flask, add 116 g (0.5 mol) of **(1S)-(+)-10-Camphorsulfonic acid** and 750 mL of chloroform.
 - Heat the suspension to reflux.

- Add 71.4 g (0.6 mol) of freshly distilled thionyl chloride dropwise over 1 hour.
- Continue heating at reflux until gas evolution ceases (approximately 9-10 hours). The resulting solution of camphorsulfonyl chloride is used directly in the next step.
- Formation of Camphorsulfonamide:
 - In a separate 5 L two-necked, round-bottomed flask, place 1.6 L of ammonium hydroxide solution and cool to 0 °C in an ice bath.
 - Slowly add the chloroform solution of crude camphorsulfonyl chloride to the cooled ammonium hydroxide solution over 1 hour, maintaining the temperature between 0-10 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 4 hours.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer three times with 250 mL portions of methylene chloride.
 - Combine the organic layers, wash with 250 mL of brine, and dry over anhydrous magnesium sulfate.
 - Remove the solvent using a rotary evaporator to obtain the crude (+)-(1S)-10-Camphorsulfonamide (yield approx. 90%).

This guide provides a solid foundation for the use and understanding of **(1S)-(+)-10-Camphorsulfonic acid** in a research setting. The provided protocols are intended as a starting point and may require optimization based on specific substrates and laboratory conditions.

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